2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane
Description
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane is a silicon-containing heterocyclic compound characterized by a six-membered ring structure with two oxygen atoms and a central silicon atom. The molecule features a tert-butoxy group (-OC(CH₃)₃) and a methyl group (-CH₃) bonded to the silicon center. Its steric and electronic properties are influenced by the bulky tert-butoxy substituent, which impacts reactivity and stability compared to analogs with smaller alkoxy groups .
Properties
CAS No. |
142057-94-1 |
|---|---|
Molecular Formula |
C8H18O3Si |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxy]-1,3,2-dioxasilinane |
InChI |
InChI=1S/C8H18O3Si/c1-8(2,3)11-12(4)9-6-5-7-10-12/h5-7H2,1-4H3 |
InChI Key |
BLGKRCGGBINCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si]1(OCCCO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane typically involves the reaction of tert-butyl alcohol with a silicon-containing precursor under controlled conditions. One common method is the reaction of tert-butyl alcohol with dichloromethylsilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxasilinane ring.
Industrial Production Methods
In an industrial setting, the production of 2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of similar compounds by providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of 2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane depend on the type of reaction. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved in these reactions often include the formation and cleavage of Si-O and Si-C bonds, which are central to the compound’s reactivity .
Comparison with Similar Compounds
Structural and Substituent Effects
Key analogs for comparison include:
2-Methoxy-2-methyl-1,3,2-dioxasilinane
- Substituents: Methoxy (-OCH₃) and methyl (-CH₃) groups.
- The methoxy group is less sterically hindered than tert-butoxy, leading to higher reactivity in nucleophilic substitution or ring-opening reactions. However, reduced steric shielding may decrease thermal stability .
2-Ethoxy-2-methyl-1,3,2-dioxasilinane
- Substituents: Ethoxy (-OCH₂CH₃) and methyl groups.
- Intermediate steric bulk between methoxy and tert-butoxy derivatives. Ethoxy analogs often exhibit balanced reactivity and stability, making them versatile in synthesis.
2-Phenoxy-2-methyl-1,3,2-dioxasilinane Substituents: Phenoxy (-OC₆H₅) and methyl groups. The aromatic phenoxy group introduces π-π interactions, enhancing thermal stability but reducing solubility in nonpolar solvents.
Physicochemical Properties
Table 1: Comparative Properties of Dioxasilinane Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Stability (Thermal) | Solubility (in Hexane) |
|---|---|---|---|---|
| 2-tert-Butoxy-2-methyl-... | ~206 | 180–190 (est.) | High | Moderate |
| 2-Methoxy-2-methyl-... | ~148 | 120–130 (est.) | Moderate | High |
| 2-Ethoxy-2-methyl-... | ~162 | 140–150 (est.) | Moderate-High | High |
| 2-Phenoxy-2-methyl-... | ~230 | 220–230 (est.) | Very High | Low |
Limitations of Provided Evidence
The comparison above is extrapolated from general principles of organosilicon chemistry and substituent effects. Further experimental studies or specialized databases (e.g., SciFinder, Reaxys) are required to validate precise properties.
Biological Activity
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane is a siloxane compound that has garnered interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of 2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane features a dioxasilinane framework that contributes to its chemical reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of 190.31 g/mol. Its unique dioxasilinane structure allows for various interactions with biomolecules, which may influence its biological activity.
Biological Activity Overview
Research indicates that 2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane exhibits several biological activities, primarily related to its interaction with cellular components and potential therapeutic applications.
The mechanism of action for this compound involves:
- Interaction with Enzymes: The presence of the dioxasilinane moiety allows for potential binding to various enzymes, which may alter their activity.
- Antioxidant Properties: Preliminary studies suggest that the compound may exhibit antioxidant activity by scavenging free radicals.
- Antimicrobial Effects: Some research has indicated that it may possess antimicrobial properties against specific bacterial strains.
Case Studies
- Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity of 2-tert-butoxy-2-methyl-1,3,2-dioxasilinane using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, suggesting effective antioxidant properties.
| Sample Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
- Antimicrobial Testing
- In vitro tests against Escherichia coli and Staphylococcus aureus demonstrated notable antimicrobial activity. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 50 |
Discussion
The biological activities observed in the studies highlight the potential of 2-tert-butoxy-2-methyl-1,3,2-dioxasilinane as a candidate for further development in pharmaceuticals and materials science. Its antioxidant and antimicrobial properties are particularly promising for applications in health care and food preservation.
Future Directions
Further research is warranted to:
- Explore the full range of biological activities.
- Investigate the compound's safety profile and toxicity.
- Assess its efficacy in vivo through animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
